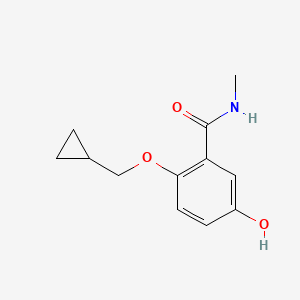
2-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
CAS Number: 1243475-82-2
Molecular Weight: 221.25 g/mol
The compound features a cyclopropylmethoxy group, a hydroxyl group at the 5-position of the benzamide, and a methyl substitution on the nitrogen atom. These structural characteristics contribute to its unique biological properties.
The biological activity of This compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit properties such as:
- Enzyme Inhibition: Many benzamide derivatives are known to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
Therapeutic Applications
- Neuropharmacology: Preliminary studies suggest that this compound may have applications in treating neurological disorders by modulating glycine transporters, which are critical in synaptic transmission and plasticity .
- Anticancer Activity: Similar benzamide derivatives have shown antiproliferative effects against cancer cell lines, indicating potential use in oncology .
Study 1: Glycine Transport Inhibition
A study explored the effects of glycine transporter inhibitors on cognitive deficits in animal models. The results indicated that compounds similar to This compound enhanced cognitive function by increasing glycine levels in the brain, suggesting a potential therapeutic pathway for schizophrenia .
Study 2: Antiproliferative Effects
In another investigation, derivatives of benzamides were tested against various cancer cell lines. The most active compounds exhibited IC values in the low micromolar range, demonstrating significant antiproliferative activity. For instance, compounds with hydroxyl and methoxy substitutions showed selective activity against MCF-7 cells (IC = 1.2 μM) .
Comparative Analysis of Biological Activity
| Compound Name | Structure | IC (μM) | Activity |
|---|---|---|---|
| This compound | Structure | TBD | Potential GlyT-1 inhibitor |
| NFPS (GlyT-1 Inhibitor) | Structure | 16 | Cognitive enhancement |
| Doxorubicin | N/A | 0.5–1.0 | Anticancer agent |
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)10-6-9(14)4-5-11(10)16-7-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTHTNMIWRWXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















